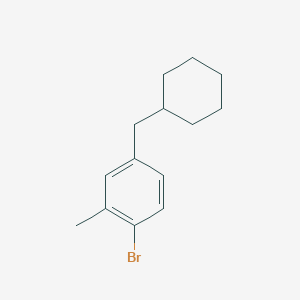

2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

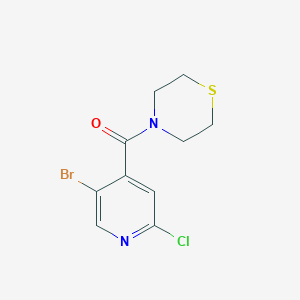

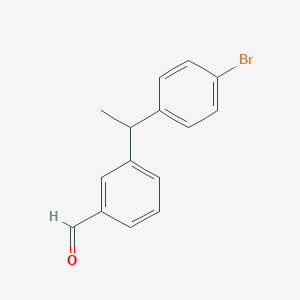

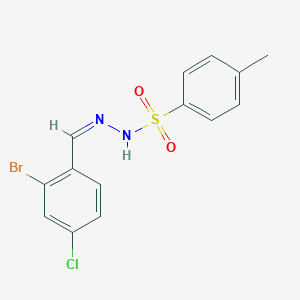

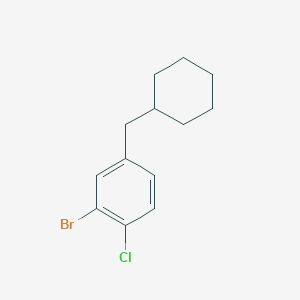

“2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene” is a chemical compound with the molecular formula C13H16BrCl . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H16BrCl/c14-12-9-11(6-7-13(12)15)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 287.63 . It has a predicted boiling point of 333.7±22.0 °C and a predicted density of 1.351±0.06 g/cm3 at 20 °C and 760 Torr .Aplicaciones Científicas De Investigación

Structural Analysis and Stereochemistry

Studies on structurally related compounds, such as 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one, have elucidated their structure and stereochemistry through X-ray crystallographic analysis. These analyses reveal the dynamics of isomerization in solution and provide valuable insights into the stereochemical properties of bromo and chloro substituted benzene derivatives (Li, Lundquist, Soubbotin, & Stomberg, 1995).

Synthetic Applications

The synthesis of N-allyl-4-piperidyl benzamide derivatives from precursors, including 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene, showcases the role of halogenated benzene derivatives in the development of novel compounds with potential bioactive properties. These synthetic routes involve elimination, reduction, and bromination reactions, demonstrating the versatility of bromo and chloro substituted benzenes in organic synthesis (Cheng De-ju, 2014).

Chemical Reactivity and Modification

Research on base-induced cyclizations of 1-halo-6-(2-hydroxyethoxy)-cyclohexenes, including bromo and chloro analogs, with potassium t-butoxide, highlights the reactivity of these compounds in producing cyclohex-2-enone ethylene ketal among other products. Such studies contribute to understanding the chemical reactivity and potential for modification of halogenated cyclohexenes, providing a basis for further exploration of bromo and chloro substituted compounds in synthetic chemistry (Bottini, Corson, Frost, & Schear, 1972).

Propiedades

IUPAC Name |

2-bromo-1-chloro-4-(cyclohexylmethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrCl/c14-12-9-11(6-7-13(12)15)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJQVVMPCRFDHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2=CC(=C(C=C2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrCl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.